Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-

Description

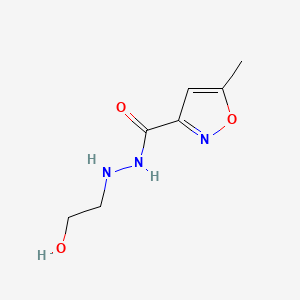

This compound features a hydrazine core substituted with a 2-hydroxyethyl group at the N1 position and a 5-methyl-3-isoxazolylcarbonyl moiety at the N2 position (Figure 1).

Properties

IUPAC Name |

N'-(2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5-4-6(10-13-5)7(12)9-8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATLUVZBHLRIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219400 | |

| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-55-2 | |

| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Hydroxyethyl Group: This step might involve the reaction of the isoxazole derivative with an appropriate hydroxyethylating agent.

Introduction of the Hydrazine Group: This can be done by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes reductions with strong reducing agents to yield alkylated derivatives:

-

Sodium Borohydride : Reduction of substituted hydrazines (e.g., l-isopropylidene derivatives) in water at 25°C, followed by acetic acid quenching .

-

Lithium Aluminum Hydride : Used for reducing isopropylidene derivatives in dry ether, resulting in 1-isopropyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine after methanol recrystallization .

Table 2: Reduction Pathways

| Reducing Agent | Product | Key Conditions |

|---|---|---|

| Sodium Borohydride | 1-isopropyl derivative | Water, 25°C, acetic acid |

| Lithium Aluminum Hydride | 1-isopropyl derivative | Dry ether, overnight |

Hydrazone Formation and Hydrolysis

While not directly observed for this compound, hydrazine derivatives generally form hydrazones via nucleophilic attack on carbonyl groups . Hydrolysis under acidic conditions cleaves the hydrazone, as seen in analogous systems .

Mechanism Insight :

-

Formation : Hydrazine reacts with carbonyl compounds (aldehydes/ketones) to form stable hydrazones via protonation and imine formation .

-

Hydrolysis : Acidic pH induces cleavage, releasing hydrazine and carbonyl components .

Stability and Crystallinity

The compound exhibits temperature-dependent stability:

Scientific Research Applications

Applications in Medicinal Chemistry

Hydrazine derivatives are extensively studied for their biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that hydrazine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to hydrazine, such as those containing isoxazole rings, have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain hydrazine derivatives inhibited the proliferation of human cancer cells by inducing oxidative stress .

Antimicrobial Properties

Hydrazine compounds have been evaluated for their antimicrobial activities against a range of pathogens. The incorporation of isoxazole moieties has been linked to enhanced antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .

Applications in Material Science

In material science, hydrazine derivatives are utilized as precursors for synthesizing polymers and other advanced materials.

Polymer Synthesis

Hydrazines can act as curing agents or cross-linkers in polymer chemistry. The unique reactivity of the hydrazine group allows for the formation of stable networks when reacted with aldehydes or ketones during polymerization processes.

Coordination Chemistry

The ability of hydrazines to form complexes with metal ions has led to their use in coordination chemistry. Hydrazine-based ligands can stabilize various metal centers, leading to the development of new catalysts for organic reactions .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2020) | Demonstrated cytotoxic effects on breast cancer cells using a derivative of hydrazine | Antitumor therapy |

| Study B (2021) | Investigated antimicrobial properties against E. coli and Staphylococcus aureus | Antimicrobial agents |

| Study C (2022) | Developed a new polymeric material using hydrazine as a cross-linker | Material science applications |

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in the substituent at the N1 position of the hydrazine core:

The 5-methyl-3-isoxazolylcarbonyl group is conserved across analogs, suggesting its critical role in target binding or stability.

Pharmacological Activity

- Ro 5-1025: Demonstrated efficacy as a serotonin antagonist in carcinoid syndrome, reducing flushing frequency when combined with deseril. No reported toxicity .

- 5-Methylisoxazole-3-carbohydrazide Derivatives (): Used to synthesize triazolthiols with antimicrobial or enzyme-inhibitory activity. The isoxazole moiety is essential for scaffold reactivity .

Stability and Reactivity

The hydroxyethyl group in the target compound may increase susceptibility to oxidation compared to aromatic substituents in Ro 5-1025. Conversely, the dimethylaminobenzyl group in Ro 5-1025 could enhance metabolic stability via π-stacking interactions .

Data Tables

Table 1: Physicochemical Comparison

| Property | Target Compound | Ro 5-1025 | α-Methylphenethyl Analog |

|---|---|---|---|

| Molecular Weight | ~239.23 g/mol | ~303.35 g/mol | ~305.38 g/mol |

| LogP (Predicted) | -0.5 (polar) | 2.1 (moderate lipophilicity) | 3.4 (high lipophilicity) |

| Hydrogen Bond Donors | 2 (-OH, -NH) | 1 (-NH) | 1 (-NH) |

| Solubility (Water) | High | Moderate | Low |

Biological Activity

Hydrazine derivatives, including Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- , are of significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is characterized by its molecular formula and a molecular weight of approximately 173.19 g/mol . The synthesis of this compound typically involves the reaction of hydrazine derivatives with isoxazole carboxylic acids under controlled conditions. For instance, a common synthetic route includes the reaction of 5-methyl-3-isoxazole carboxylic acid hydrazide with aldehydes or ketones in an organic solvent like ethanol .

Antimicrobial Activity

Hydrazine derivatives have demonstrated notable antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacterial and fungal strains. For example, hydrazone derivatives have shown effectiveness against Candida albicans, with minimal inhibitory concentrations (MIC) reported as low as 125 μg/mL .

Anticancer Properties

Research has highlighted the potential anticancer effects of hydrazine derivatives. In vitro studies have reported that certain hydrazone compounds exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 4 to 17 μM . These findings suggest potential for further development into anticancer agents.

Anti-inflammatory and Analgesic Effects

Hydrazone derivatives have also been investigated for their anti-inflammatory and analgesic properties. Compounds in this category have shown promise in reducing inflammation in various models, indicating a potential role in pain management therapies .

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of hydrazone derivatives against hepatitis A virus, reporting effective inhibition at low concentrations (EC50 values around 0.21 μM) .

- Cardioprotective Effects : Research has indicated that certain hydrazine derivatives may possess cardioprotective effects. However, detailed studies are required to elucidate the mechanisms involved and their clinical relevance.

- Toxicological Profile : While exploring the biological activity, it is crucial to consider the toxicological profile of hydrazines. Chronic exposure to hydrazine compounds has been associated with respiratory tract damage and hematological effects such as anemia . Therefore, understanding the balance between therapeutic benefits and potential toxicity is essential.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine?

The compound can be synthesized by reacting 5-methyl-3-isoxazolylcarbonyl chloride with 2-hydroxyethylhydrazine under anhydrous conditions. A similar method () involves controlled addition of hydrazine derivatives to lithium aluminum hydride (LiAlH4) in ether, followed by reflux and recrystallization from methanol. Reaction progress should be monitored via TLC (e.g., Chloroform:Methanol 7:3) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- IR spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydrazine (N-H stretch ~3300 cm⁻¹) groups.

- NMR (¹H/¹³C) : Confirms the hydroxyethyl group (δ 3.5–4.0 ppm for CH2OH) and isoxazole protons (δ 6.5–7.5 ppm).

- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns. These methods align with protocols in and for analogous hydrazides .

Q. How can reaction conditions be optimized for hydrazone formation?

Use acetic acid as a catalyst and reflux in ethanol for 18–20 hours (). Maintain a 1:1.2 molar ratio of carbonyl compound to hydrazine hydrate to improve yield. Monitor intermediates via TLC .

Q. What purification methods are effective for this compound?

Recrystallization from methanol or ethanol () and column chromatography (ethyl acetate/hexane) remove impurities. Confirm purity via melting point analysis and HPLC .

Q. What safety precautions are critical when handling this compound?

Use fume hoods, PPE (gloves, goggles), and inert storage conditions. Neutralize waste with dilute acid to avoid explosive hydrazine salts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the hydrazine moiety?

Density Functional Theory (DFT) optimizes molecular geometry to assess electron distribution. Software like Gaussian models transition states for nucleophilic acyl substitutions, as applied in for cyclization pathways .

Q. What strategies resolve crystallographic data contradictions for hydrazine derivatives?

Refine high-resolution data using SHELX software ( ). Address twinning or disorder via PART instructions in SHELXL. Cross-validate with multiple datasets .

Q. How does the hydroxyethyl group influence metal-chelation properties?

The hydroxyl and hydrazine groups act as bidentate ligands. Studies on aroylhydrazines () show enhanced stability with transition metals (e.g., Cu²⁺). Validate coordination modes via X-ray crystallography and conductometric titrations .

Q. What mechanistic insights explain the stability of the isoxazole ring under acidic conditions?

The isoxazole’s aromaticity and electron-withdrawing carbonyl group resist protonation. Kinetic NMR studies ( ) track degradation, showing stability at pH < 3 due to nitrogen lone-pair delocalization .

Q. How to investigate tautomeric behavior of the hydrazine moiety?

Use variable-temperature NMR to observe tautomeric shifts. Compare experimental IR spectra (N-H/C=O stretches) with DFT-predicted tautomer energies .

Q. What in vitro assays evaluate biological activity?

Enzyme inhibition assays (e.g., COX-2) using UV-Vis spectroscopy and MTT cell viability tests (). Dose-response studies require triplicate experiments and negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.